molecular formula C19H17ClN4O4 B12637520 8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B12637520
M. Wt: 400.8 g/mol
InChI Key: FYUFBJCDTWXRMQ-UHFFFAOYSA-N
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Description

8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a hydroxyphenyl group, and a morpholinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF (tetrahydrofuran), and catalysts such as palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

8-chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C19H17ClN4O4/c1-10-8-11(25)2-3-12(10)15-17-16(13(20)9-14(21-17)18(26)27)23-19(22-15)24-4-6-28-7-5-24/h2-3,8-9,25H,4-7H2,1H3,(H,26,27)

InChI Key

FYUFBJCDTWXRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)O)N4CCOCC4

Origin of Product

United States

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